N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a trifluoromethoxy-substituted benzene ring linked via a propyl chain to a dihydropyridazinone core substituted with a furan moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the dihydropyridazinone and furan groups may contribute to π-π stacking or hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O5S/c19-18(20,21)29-13-4-6-14(7-5-13)30(26,27)22-10-2-11-24-17(25)9-8-15(23-24)16-3-1-12-28-16/h1,3-9,12,22H,2,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOVLMTQIGNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the construction of the furan ring, followed by the formation of the pyridazinone moiety through cyclization reactions. The propyl linker is then introduced, culminating in the attachment of the sulfonamide group and the trifluoromethoxybenzene derivative. Key reagents include furfural, hydrazine derivatives, and sulfonamide precursors, with reaction conditions involving various solvents and catalysts to optimize yield and purity.
Industrial Production Methods: Industrial synthesis may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. This method often employs automated systems to regulate temperature, pressure, and reagent flow, ensuring consistency and quality in large-scale production.
Chemical Reactions Analysis
Oxidation: The furan ring can undergo oxidation to form furfural derivatives.
Reduction: The pyridazinone ring can be reduced under specific conditions to yield dihydropyridazinones.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, altering the functional group attached to the benzene ring.
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles like amines and thiols are typical reagents, often in the presence of bases or acids to facilitate the reaction.
Major Products: These reactions yield derivatives with varied functional groups, enhancing the compound's versatility in different chemical contexts.
Scientific Research Applications
Chemistry: The compound is a valuable building block in organic synthesis, providing a template for creating complex molecular architectures.
Biology: In biological research, its sulfonamide moiety is of interest for enzyme inhibition studies, particularly targeting carbonic anhydrase and related enzymes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory and anticancer agent, owing to its ability to interact with specific biological pathways.
Industry: In industrial applications, it serves as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects primarily through interaction with enzyme active sites, forming stable complexes that inhibit enzymatic activity. This inhibition is crucial in pathways involving cell proliferation and inflammation, explaining its potential therapeutic effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
Key Observations :
- The target compound uniquely combines a dihydropyridazinone core with a furan substituent, distinguishing it from pyrazolo-pyrimidine (Example 53) or oxadiazole-based analogs (1571028-37-9) .
- The trifluoromethoxy group in the target compound enhances lipophilicity compared to the methoxyethoxy group in 1571028-37-9 or the fluorophenyl group in Example 53 .
- Example 53 exhibits a higher molecular weight (589.1 g/mol) due to its chromenone and dual fluorine substituents, which may reduce blood-brain barrier permeability compared to the target compound .
Biological Activity
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a furan ring, a dihydropyridazine moiety, and a sulfonamide group, which contribute to its biological properties. The trifluoromethoxy group enhances its pharmacological profile by increasing lipophilicity and modifying receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The furan and dihydropyridazine components allow for interaction with various receptors, including those involved in inflammatory responses and cancer pathways.
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or cyclooxygenase, which are critical in pain and inflammation pathways.
- Antioxidant Activity : Compounds with furan rings often exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
Biological Activity Overview
Antimicrobial Activity
In a study evaluating the antimicrobial properties of various sulfonamides, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound is particularly effective against E. coli and Staphylococcus aureus.
Anticancer Properties
Research published in Pharmacology Reports assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G0/G1 phase. This indicates its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound's ability to inhibit COX-2 was highlighted in a study examining novel anti-inflammatory agents. The results suggested that it could serve as a dual inhibitor of both COX-1 and COX-2 enzymes, making it a candidate for further development in pain management therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
